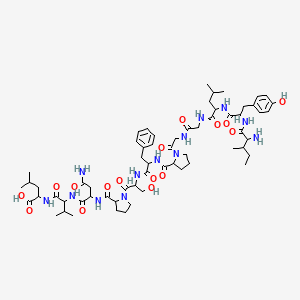![molecular formula C20H15ClN4O B12114812 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminopyrimidine to form an intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidines, such as:
- 2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine derivatives with different substituents
Uniqueness
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C20H15ClN4O |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C20H15ClN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26) |
InChI-Schlüssel |
HLXTVOLXBORHPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B12114743.png)

![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)



![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12114781.png)
![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)
![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)


![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)
